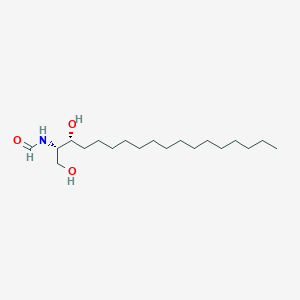
Dihydroceramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydroceramide, also known as N-acylsphinganine, belongs to the class of organic compounds known as secondary carboxylic acid amides. Secondary carboxylic acid amides are compounds containing a secondary carboxylic acid amide functional group, with the general structure RC(=O)N(R')H (R, R'=alkyl, aryl). This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound exists in all eukaryotes, ranging from yeast to humans. This compound participates in a number of enzymatic reactions. In particular, this compound can be converted into ceramide (D18:1/18:0) through the action of the enzyme sphingolipid delta(4)-desaturase/c4-hydroxylase DES2. In addition, this compound can be converted into sphinganine; which is catalyzed by the enzyme alkaline ceramidase 3. In humans, this compound is involved in the globoid cell leukodystrophy pathway, the metachromatic leukodystrophy (MLD) pathway, and the sphingolipid metabolism pathway. This compound is also involved in a few metabolic disorders, which include the fabry disease pathway, the gaucher disease pathway, and the krabbe disease pathway.
科学研究应用
Role in Cancer Research
Mechanisms of Action:
Dihydroceramide has been shown to influence cancer cell behavior significantly. It promotes cytotoxic autophagy, a process that can lead to cell death in cancerous cells. Studies indicate that the accumulation of this compound can destabilize autolysosomes, enhancing the autophagic process in cancer cells, particularly glioma and breast cancer cells .
Case Studies:
- Breast Cancer: Research indicates that this compound levels are altered in breast cancer patients, affecting tumor growth dynamics. Elevated levels of this compound have been associated with reduced pro-apoptotic effects of ceramide, suggesting a protective role against apoptosis in cancer cells .
- Neuroblastoma: Inhibiting this compound desaturase (DES) in neuroblastoma cells leads to increased this compound levels, promoting cytotoxic autophagy and potentially serving as a therapeutic target .
Metabolic Diseases
Association with Diabetes and Cardiovascular Diseases:
this compound has been implicated in metabolic disorders such as type 2 diabetes (T2D) and cardiovascular diseases (CVD). A study found significant associations between specific dihydroceramides and increased risk for T2D and CVD, suggesting their potential as biomarkers for these conditions .
Data Table: Dihydroceramides and Disease Risk
| This compound Species | Association with T2D Risk | Association with CVD Risk |
|---|---|---|
| dhCer20:0 | Significant | Non-significant |
| dhCer22:0 | Significant | Significant |
| dhCer22:2 | Non-significant | Significant |
Neurodegenerative Diseases
Dihydroceramides have been studied for their roles in neurodegenerative diseases. The accumulation of these lipids may contribute to neuronal cell death and inflammation pathways associated with conditions like Alzheimer's disease. Research suggests that modulating this compound levels could provide therapeutic avenues for neuroprotection .
Therapeutic Targeting
This compound Desaturase Inhibition:
Targeting the enzyme responsible for converting this compound to ceramide (this compound desaturase) has emerged as a promising therapeutic strategy. Inhibition of this enzyme can lead to increased levels of this compound, which may enhance the sensitivity of cancer cells to treatments like photodynamic therapy (PDT) .
Case Study Example:
In human head and neck squamous carcinoma cells, inhibition of DES resulted in elevated this compound levels that inhibited cell growth, demonstrating the potential for targeted therapies that manipulate sphingolipid metabolism .
属性
分子式 |
C19H39NO3 |
|---|---|
分子量 |
329.5 g/mol |
IUPAC 名称 |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]formamide |
InChI |
InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)18(16-21)20-17-22/h17-19,21,23H,2-16H2,1H3,(H,20,22)/t18-,19+/m0/s1 |
InChI 键 |
XSDVOEIEBUGRQX-RBUKOAKNSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC=O)O |
手性 SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC=O)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC=O)O |
物理描述 |
Solid |
同义词 |
C2-dihydroceramide dihydro-ceramide dihydroceramide N-acetylsphinganine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















